molecular formula C16H13N3O B6614110 1-Naphthalen-1-yl-3-pyridin-2-ylurea CAS No. 13256-91-2

1-Naphthalen-1-yl-3-pyridin-2-ylurea

Cat. No.: B6614110
CAS No.: 13256-91-2
M. Wt: 263.29 g/mol
InChI Key: ZIDFZWMRWNMDTJ-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-3-pyridin-2-ylurea is a chemical compound with the molecular formula C16H13N3O and a molecular weight of 263.302 g/mol . This compound is characterized by the presence of a naphthalene ring and a pyridine ring connected through a urea linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Naphthalen-1-yl-3-pyridin-2-ylurea typically involves the reaction of 1-naphthylamine with 2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-Naphthalen-1-yl-3-pyridin-2-ylurea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Naphthalen-1-yl-3-pyridin-2-ylurea is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-3-pyridin-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Naphthalen-1-yl-3-pyridin-2-ylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-naphthalen-1-yl-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(19-15-10-3-4-11-17-15)18-14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDFZWMRWNMDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307271
Record name 1-naphthalen-1-yl-3-pyridin-2-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13256-91-2
Record name NSC190593
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-naphthalen-1-yl-3-pyridin-2-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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